molecular formula C13H18F2N2 B12080712 N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine

N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine

Cat. No.: B12080712
M. Wt: 240.29 g/mol
InChI Key: YGUQVGURKPMZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-Difluorophenyl)methyl]-N-methylpiperidin-3-amine is a tertiary amine derivative featuring a piperidine core substituted with a methyl group and a 3,4-difluorobenzyl moiety. This compound’s structure combines lipophilic aromatic fluorine substituents with a basic amine group, which may influence its pharmacokinetic properties and biological interactions.

Properties

Molecular Formula

C13H18F2N2

Molecular Weight

240.29 g/mol

IUPAC Name

N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine

InChI

InChI=1S/C13H18F2N2/c1-17(11-3-2-6-16-8-11)9-10-4-5-12(14)13(15)7-10/h4-5,7,11,16H,2-3,6,8-9H2,1H3

InChI Key

YGUQVGURKPMZCI-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=C(C=C1)F)F)C2CCCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzyl chloride and N-methylpiperidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 3,4-difluorobenzyl chloride is added to a solution of N-methylpiperidine in the chosen solvent, followed by the addition of the base. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Fluorine Pattern Biological Activity (Inferred/Reported)
This compound C₁₃H₁₈F₂N₂ 248.3 3,4-Difluorobenzyl, N-methylpiperidin-3-amine 3,4-Difluoro Not explicitly reported; potential kinase modulation
GSK2141795 (NSC 767034) C₁₈H₁₆Cl₂F₂N₄O₂ 465.3 3,4-Difluorobenzyl, chloro-furan, pyrazole 3,4-Difluoro Pan-AKT inhibitor
1-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine C₁₄H₁₉F₃N₂ 272.3 3-Trifluoromethylbenzyl, N-methylpiperidin-4-amine Trifluoromethyl Structural analog with enhanced lipophilicity
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine C₂₅H₃₆F₃N₃O₂ 468.2 Trifluoromethylphenyl-piperazine, cyclopentyl-tetrahydro-2H-pyran Trifluoromethyl Not reported; likely targets GPCRs or kinases
Key Observations:
  • Fluorine Substitution : The 3,4-difluorophenyl group in the target compound offers moderate electron-withdrawing effects compared to the stronger electron-withdrawing trifluoromethyl group in analogs. This difference may influence receptor binding affinity and metabolic stability.
  • Molecular Weight : The target compound (248.3 g/mol) is smaller than GSK2141795 (465.3 g/mol) and the trifluoromethyl-piperazine analog (468.2 g/mol), suggesting improved bioavailability.
  • Functional Groups : GSK2141795 includes a chloro-furan-pyrazole moiety absent in the target compound, which likely contributes to its pan-AKT inhibitory activity.

Biological Activity

N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine is a compound that has attracted significant attention due to its potential biological activities, particularly in the context of neurotransmitter regulation. This article provides a comprehensive overview of its biological activity, including its interactions with biogenic amine transporters, potential therapeutic applications, and relevant research findings.

Molecular Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H14F2N2
  • Molecular Weight : Approximately 224.25 g/mol
  • Functional Groups : Piperidine ring, difluorobenzyl group

The presence of the difluorophenyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.

Research indicates that this compound acts primarily as an inhibitor of dopamine and serotonin transporters. This inhibition suggests a role in modulating neurotransmitter levels, making it a candidate for treating disorders such as depression and anxiety . The compound's ability to bind selectively to these transporters is attributed to its structural features, which facilitate hydrophobic interactions and hydrogen bonding within protein binding sites.

Pharmacological Applications

  • Neurological Disorders :
    • The compound shows promise as a potential antidepressant due to its interaction with serotonin and dopamine pathways.
    • Its high affinity for biogenic amine transporters positions it as a candidate for further pharmacological studies aimed at developing novel therapeutic agents for mood disorders.
  • Cancer Research :
    • Although primarily studied for its neuropharmacological properties, the compound's structure may also lend itself to exploration in oncology due to the general activity of piperidine derivatives in cancer treatment .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Transporter Inhibition : A study demonstrated that this compound exhibits significant inhibition of both dopamine and serotonin transporters with IC50 values indicating high potency. This suggests its potential utility in treating conditions characterized by dysregulation of these neurotransmitters .
  • Comparative Analysis : When compared to similar compounds, such as N-Methyl-N-(4-fluorobenzyl)piperidin-3-amine, this compound showed enhanced binding affinity due to the dual fluorination pattern on the benzene ring.

Comparison of Related Compounds

Compound NameStructureNotable Activity
N-Methyl-N-(4-fluorobenzyl)piperidin-3-amineStructureDifferent fluorine substitution; potential variations in biological activity.
N-(3-Fluorophenyl)methyl-N-methylpiperidin-3-amineStructureContains only one fluorine; may exhibit different binding affinities.
N-(4-Difluorobenzyl)piperidin-2-amineStructureSimilar piperidine structure; relevant for neuropharmacology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.